molecular formula C20H25N3O7S2 B12739616 [3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate CAS No. 750554-29-1

[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate

Cat. No.: B12739616
CAS No.: 750554-29-1
M. Wt: 483.6 g/mol
InChI Key: FXPLUZROHGTSCH-UHFFFAOYSA-N
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Description

[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclopropyl group, a diaminomethylideneamino moiety, and a sulfonate ester. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate typically involves multiple steps. The initial step often includes the preparation of the cyclopropyl intermediate, followed by the introduction of the diaminomethylideneamino group. The final step involves the sulfonation of the phenyl ring to form the sulfonate ester. Common reagents used in these reactions include cyclopropyl bromide, diaminomethylideneamino derivatives, and sulfonating agents such as sulfur trioxide or chlorosulfonic acid. Reaction conditions may vary, but they generally require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be employed in biochemical assays to investigate enzyme interactions and cellular pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of [3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, and gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • [2-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-4-methylphenyl] 2-methylsulfonylbenzenesulfonate
  • [3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-ethylphenyl] 2-methylsulfonylbenzenesulfonate

Uniqueness

Compared to similar compounds, [3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate stands out due to its specific substitution pattern and functional groups. These features confer unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

750554-29-1

Molecular Formula

C20H25N3O7S2

Molecular Weight

483.6 g/mol

IUPAC Name

[3-[[1-[(diaminomethylideneamino)oxymethyl]cyclopropyl]methoxy]-5-methylphenyl] 2-methylsulfonylbenzenesulfonate

InChI

InChI=1S/C20H25N3O7S2/c1-14-9-15(28-12-20(7-8-20)13-29-23-19(21)22)11-16(10-14)30-32(26,27)18-6-4-3-5-17(18)31(2,24)25/h3-6,9-11H,7-8,12-13H2,1-2H3,(H4,21,22,23)

InChI Key

FXPLUZROHGTSCH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC=C2S(=O)(=O)C)OCC3(CC3)CON=C(N)N

Origin of Product

United States

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